1-(4-fluorophenyl)-4-methoxy-N-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
1-(4-fluorophenyl)-4-methoxy-N-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-4-methoxy-N-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 4-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with a suitable dicarbonyl compound to form the pyridazine ring. The methoxy and naphthyl groups are introduced through nucleophilic substitution reactions using appropriate reagents .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-4-methoxy-N-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(4-fluorophenyl)-4-methoxy-N-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding.
Materials Science: The compound’s properties make it suitable for use in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-4-methoxy-N-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound shares the fluorophenyl and naphthyl groups but has a different core structure.
1-[(1S)-(4-fluorophenyl)-((1′S)-1′-naphthalen-1-yl-ethylamino)-methyl]-naphthalen-2-trifluoromethanesulfonate: Similar in having the fluorophenyl and naphthyl groups but differs in its functional groups and overall structure.
Uniqueness
1-(4-fluorophenyl)-4-methoxy-N-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is unique due to its combination of functional groups and the presence of the pyridazine ring
Properties
Molecular Formula |
C22H16FN3O3 |
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Molecular Weight |
389.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-4-methoxy-N-naphthalen-1-yl-6-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C22H16FN3O3/c1-29-19-13-20(27)26(16-11-9-15(23)10-12-16)25-21(19)22(28)24-18-8-4-6-14-5-2-3-7-17(14)18/h2-13H,1H3,(H,24,28) |
InChI Key |
ZTLMDZOTDWZWSR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=O)N(N=C1C(=O)NC2=CC=CC3=CC=CC=C32)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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